

Application Note: High-Throughput Analysis of Chlorotoluron in Complex Environmental Matrices

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Compound of Interest

Compound Name: Chlorotoluron-d6

Cat. No.: B583815

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Abstract

This application note details a robust and validated method for the determination of the herbicide Chlorotoluron in complex environmental samples, including water, soil, and sediment. The protocol employs a streamlined sample preparation procedure based on either Solid-Phase Extraction (SPE) for water samples or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solid samples.[1][2][3] Analysis is performed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), providing high selectivity and sensitivity for trace-level quantification.[4][5] This method is suitable for environmental monitoring programs, academic research, and regulatory compliance testing.

Introduction

Chlorotoluron is a widely used phenylurea herbicide for the control of broadleaf and grassy weeds in cereal crops. Its extensive use raises environmental concerns due to its potential to contaminate soil, surface water, and groundwater through runoff and leaching. Monitoring Chlorotoluron residues in various environmental compartments is crucial for assessing its environmental fate and potential risks to ecosystems and human health. This application note provides a detailed, step-by-step protocol for the reliable quantification of Chlorotoluron in water, soil, and sediment samples, addressing the challenges associated with complex sample matrices.

Experimental

Materials and Reagents

- Chlorotoluron analytical standard (purity >98%)
- Internal Standard (e.g., Isoproturon-d6)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Oasis HLB SPE cartridges (or equivalent)
- All other chemicals and reagents should be of analytical grade.

Instrumentation

- For LC-MS/MS Analysis: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- For GC-MS/MS Analysis: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) and coupled to a triple quadrupole mass spectrometer.

Sample Preparation Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of Chlorotoluron from water samples.

- **Sample Filtration:** Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
- **Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- **Sample Loading:** Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Cartridge Washing:** Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- **Cartridge Drying:** Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
- **Elution:** Elute the retained Chlorotoluron with 2 x 4 mL of acetonitrile into a clean collection tube.
- **Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.

Protocol 2: QuEChERS Method for Soil and Sediment Samples

This protocol is a modified QuEChERS approach for the extraction and cleanup of Chlorotoluron from soil and sediment.

- **Sample Homogenization:** Homogenize the soil or sediment sample to ensure uniformity. For moist samples, a representative 10 g portion is used.
- **Extraction:**
 - Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate amount of internal standard.

- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube containing PSA and C18 sorbents. The amount of sorbent may need to be optimized based on the matrix complexity.
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- Final Extract Preparation: Take the supernatant and filter it through a $0.22\ \mu\text{m}$ filter into an autosampler vial for analysis.

Instrumental Analysis

LC-MS/MS Conditions

- Column: C18 reversed-phase column (e.g., $100 \times 2.1\ \text{mm}$, $2.6\ \mu\text{m}$).
- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient program should be developed to ensure good separation of Chlorotoluron from matrix interferences.
- Flow Rate: $0.3\ \text{mL/min}$.
- Injection Volume: $5\ \mu\text{L}$.
- Ionization Mode: ESI Positive.
- MS/MS Transitions: The specific precursor and product ions for Chlorotoluron and the internal standard should be optimized. A common transition for Chlorotoluron is $m/z\ 213 \rightarrow 140$.

GC-MS/MS Conditions

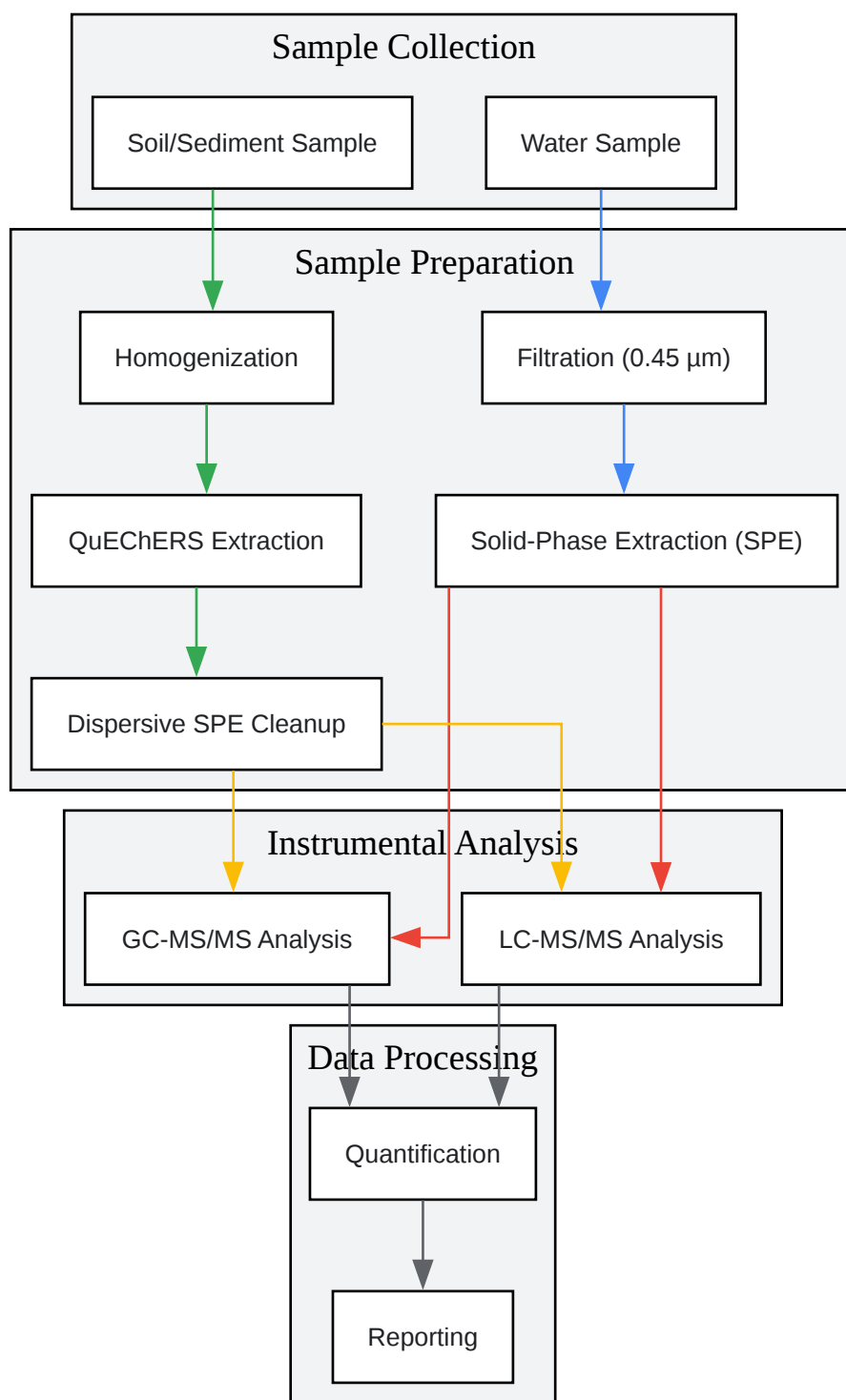
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow.
- Inlet Temperature: 250°C.
- Oven Program: A temperature gradient should be optimized for the separation of Chlorotoluron. A typical program might start at 70°C, ramp to 280°C, and hold.
- Ionization Mode: Electron Ionization (EI).
- MS/MS Transitions: Specific precursor and product ions for Chlorotoluron should be determined.

Data Presentation

The following table summarizes the expected quantitative performance of the described methods for Chlorotoluron analysis in different environmental matrices.

Matrix	Extraction Method	Analytical Technique	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Water	Solid-Phase Extraction (SPE)	LC-MS/MS	0.001 - 0.01 µg/L	0.003 - 0.03 µg/L	85 - 110	
Water	Solid-Phase Extraction (SPE)	GC-MS/MS	0.002 - 0.02 µg/L	0.006 - 0.06 µg/L	80 - 115	
Soil	QuEChERS	LC-MS/MS	0.5 - 2 µg/kg	1.5 - 6 µg/kg	75 - 110	
Soil	QuEChERS	GC-MS/MS	1 - 5 µg/kg	3 - 15 µg/kg	70 - 120	
Sediment	QuEChERS	LC-MS/MS	1 - 5 µg/kg	3 - 15 µg/kg	70 - 115	
Sediment	QuEChERS	GC-MS/MS	2 - 10 µg/kg	6 - 30 µg/kg	65 - 120	

Visualizations



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